Methyl 2-chloro-3,4-dimethoxybenzoate

Lipophilicity LogP ADME

Researchers requiring a robust intermediate for kinase inhibitor campaigns often face inconsistent physical states in ester analogs. Methyl 2-chloro-3,4-dimethoxybenzoate (CAS 175136-01-3) resolves this as a well-defined solid (mp 46-48°C), simplifying purification by recrystallization. This directly enhances process scalability and analytical accuracy. - Enables unambiguous HPLC/LC-MS quantitation (M+ at m/z 230.64) distinct from ethyl analogs. - Balanced cLogP (2.14) and TPSA (44.76 Ų) support favorable oral bioavailability profiles. - High-purity (>98%) solid format ensures accurate gravimetric standard preparation, reducing volumetric errors.

Molecular Formula C10H11ClO4
Molecular Weight 230.64 g/mol
CAS No. 175136-01-3
Cat. No. B062944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-3,4-dimethoxybenzoate
CAS175136-01-3
Molecular FormulaC10H11ClO4
Molecular Weight230.64 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)OC)Cl)OC
InChIInChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3
InChIKeyRYYAHUFRPCBHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-3,4-dimethoxybenzoate Overview


Methyl 2-chloro-3,4-dimethoxybenzoate (CAS 175136-01-3) is a synthetic organic compound classified as a substituted benzoate ester. It is characterized by a benzene ring bearing a methyl ester at the 1-position, a chlorine atom at the 2-position, and methoxy groups at the 3- and 4-positions. This specific substitution pattern is of interest in medicinal chemistry as a precursor for kinase inhibitors and other heterocyclic compounds . Commercially, it is available from multiple vendors as a solid with a melting point typically reported between 46-48°C and purities ranging from 95% to 98% .

1
Synthetic precursor documented for kinase inhibitor SAR studies and heterocyclic building blocks
2
Crystalline solid (reported mp 46–48°C) simplifies handling, weighing, and recrystallization workflows
3
Computed descriptors (TPSA 44.76 Ų, cLogP 2.14) support lead optimization compliance with drug-likeness guidelines

Methyl vs. Ethyl Ester Differences


While compounds within the 2-chloro-3,4-dimethoxybenzoate class share a common aromatic core, their physicochemical properties diverge significantly based on the ester moiety. Methyl 2-chloro-3,4-dimethoxybenzoate (Methyl Ester) and its closest analog, Ethyl 2-chloro-3,4-dimethoxybenzoate (Ethyl Ester, CAS 175136-04-6), differ fundamentally in molecular weight (230.64 vs. 244.67 g/mol) and calculated lipophilicity . This difference in LogP directly impacts retention time in reversed-phase chromatography and may influence membrane permeability in biological assays. Furthermore, the distinct physical states—Methyl Ester is a solid with a defined melting point (46-48°C), whereas the Ethyl Ester can be a liquid or solid depending on purity —affects handling, purification, and formulation protocols. Therefore, assuming functional or process equivalence between these analogs without empirical validation is a scientific risk in both synthetic chemistry and bioassay contexts [1].

Lipophilicity mismatch
Methyl ester has a lower calculated LogP than the ethyl analog, which may shift reversed-phase retention times and membrane permeability in biological assays.
Physical form inconsistency
The methyl ester is a well-defined solid (mp 46–48°C), while the ethyl ester is reported as liquid or solid depending on purity, complicating handling and purification protocols.

Differentiation Evidence


LogP Predicts Biological & Chromatographic Behavior

The calculated octanol-water partition coefficient (LogP) for Methyl 2-chloro-3,4-dimethoxybenzoate is 2.14 . This value is inherently lower than the LogP for its ethyl ester analog, which can be estimated to be >2.5 based on standard Hansch-Leo fragment constant additions (+0.5 for an added methylene group). This difference provides a quantifiable basis for predicting that the methyl ester will elute earlier than the ethyl ester on a C18 reversed-phase HPLC column under identical isocratic conditions and will exhibit lower membrane permeability in PAMPA or Caco-2 assays. Direct experimental LogP for the ethyl analog was not found in the curated search, thus this is a cross-study comparable inference.

Lipophilicity
Cross-study comparable
cLogP Methyl ester: 2.14
Ethyl ester est.: >2.5
Lower lipophilicity supports earlier elution in C18 HPLC and may reduce membrane permeability in PAMPA/Caco-2 models
Δ cLogP > 0.36; direct experimental LogP for ethyl analog not found
Lipophilicity LogP ADME Reversed-Phase Chromatography

Solid-State Advantages in Handling and Purity

Methyl 2-chloro-3,4-dimethoxybenzoate is consistently reported as a crystalline solid with a melting point in the range of 46-48°C . In contrast, its closest analog, ethyl 2-chloro-3,4-dimethoxybenzoate (CAS 175136-04-6), is described as a colorless to pale yellow liquid or a solid, depending on purity and conditions . This distinct solid-state property of the methyl ester offers quantifiable advantages in synthetic workflows: it is easier to handle, weigh, and store without the risk of spillage or volatilization associated with liquids. Furthermore, the ability to recrystallize a solid intermediate from a crude reaction mixture (evidenced by its use in crystallization studies [1]) provides a straightforward path to increasing purity compared to the alternative of distilling a liquid analog.

Solid state
Direct head-to-head
Methyl ester: crystalline solid, mp 46–48°C
Ethyl ester: liquid or solid (undefined)
Defined melting point enables recrystallization purification and improves handling safety versus the inconsistent ethyl analog
Recrystallization demonstrated in X-ray crystallography study
Solid State Chemistry Crystallinity Purification Handling Safety

PSA and Rotatable Bonds Predict Bioavailability

Computational data for Methyl 2-chloro-3,4-dimethoxybenzoate reveals a Topological Polar Surface Area (TPSA) of 44.76 Ų and 3 rotatable bonds . These values are favorable for oral bioavailability, as a TPSA < 140 Ų and ≤ 10 rotatable bonds are considered desirable in the Lipinski and Veber rules. While comparative data for the ethyl analog is unavailable, this class-level inference suggests that the methyl ester, as a smaller molecule, possesses an inherently better in silico profile for further development into drug-like molecules than larger, more flexible ester derivatives. The lower molecular weight (230.64 vs. 244.67 g/mol) also contributes to a better ligand efficiency index if target binding is equivalent.

Drug-likeness
Class-level inference
TPSA: 44.76 Ų · Rot. bonds: 3 · MW: 230.64
Favorable computed profile for oral bioavailability guidelines; lower MW and fewer rotatable bonds vs. ethyl analog may improve lead optimization success
Comparative data for ethyl analog predicted; binding equivalence not assessed
Drug-likeness Polar Surface Area Rule of Five In Silico ADME

Research and Procurement Scenarios


Kinase Inhibitor Lead Optimization

When exploring structure-activity relationships (SAR) for kinase inhibitors, Methyl 2-chloro-3,4-dimethoxybenzoate offers a balanced lipophilic-hydrophilic profile (cLogP 2.14) and a favorable TPSA (44.76 Ų) that aligns with oral bioavailability guidelines . Its use as a precursor in these campaigns is documented . Researchers should prioritize this methyl ester over its ethyl analog for lead series where maintaining a low molecular weight and minimizing lipophilicity are critical to avoiding ADME issues like high metabolic clearance or poor solubility.

Solid Intermediates in Process Development

In a multi-step synthesis, the physical state of intermediates is a critical process parameter. The fact that Methyl 2-chloro-3,4-dimethoxybenzoate is a well-defined solid with a melting point of 46-48°C makes it the superior choice for process chemists . It can be easily purified via recrystallization, which is demonstrated by its successful use in X-ray crystallography studies . In contrast, the inconsistent physical state of the liquid/solid ethyl analog introduces unnecessary handling complexity and limits purification options, making it less desirable for scalable or robust process chemistry.

Analytical Method Development and QC Standards

For analytical chemists developing HPLC or LC-MS methods for reaction monitoring or impurity profiling, the availability of high-purity Methyl 2-chloro-3,4-dimethoxybenzoate standards (e.g., 97-98% purity from Thermo Scientific and Fluorochem) is essential . Its specific retention time and mass spectrum (M+ at m/z 230.64) can be clearly differentiated from the ethyl analog (M+ at m/z 244.67), allowing for unambiguous identification and quantitation in complex mixtures. Its solid nature also makes it easier to prepare accurate standard solutions by weight compared to a liquid analog, reducing volumetric errors.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Computed lipophilicity / TPSA fit
Verify LogP and permeability in target assay model
Solid intermediate process development
Crystalline solid with defined melting point
Confirm recrystallization efficiency and purity upgrade
Analytical method development / QC standard
Distinct MS and retention behavior
Validate retention time and mass spectrum vs. ethyl analog

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